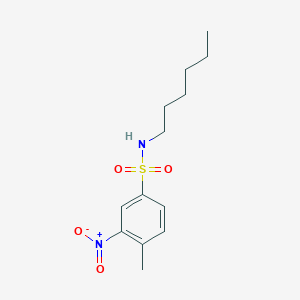![molecular formula C23H22N2O3 B4972726 ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate, also known as tacrine, is a chemical compound that has been extensively studied for its potential use in treating Alzheimer's disease. It is a cholinesterase inhibitor that works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and learning. In
Aplicaciones Científicas De Investigación
Tacrine has been extensively studied for its potential use in treating Alzheimer's disease. It works by inhibiting the breakdown of acetylcholine, which is a neurotransmitter that is important for memory and learning. Studies have shown that ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate can improve cognitive function in patients with Alzheimer's disease, although its use is limited due to its side effects.
Mecanismo De Acción
Tacrine works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. By inhibiting this enzyme, ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to increase the levels of acetylcholine in the brain, which is important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate in lab experiments is that it is a well-studied compound that has been extensively researched for its potential use in treating Alzheimer's disease. However, its use is limited due to its side effects, which include nausea, vomiting, and liver damage.
Direcciones Futuras
There are several future directions for research on ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate. One area of research is to develop new cholinesterase inhibitors that have fewer side effects than ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate. Another area of research is to explore the potential use of ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, research could focus on developing new drug delivery methods for ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate that could improve its efficacy and reduce its side effects.
Métodos De Síntesis
Tacrine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoic acid with ethyl chloroformate to form ethyl 4-bromobenzoate. This compound is then reacted with 9-aminoacridine to form ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate. The final product is obtained through a purification process that involves recrystallization.
Propiedades
IUPAC Name |
ethyl 4-(1,2,3,4-tetrahydroacridine-9-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-23(27)15-11-13-16(14-12-15)24-22(26)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFESDXHTVQPJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,2,3,4-tetrahydroacridine-9-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)

![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)

![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)